REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[NH:7][CH:6]=[CH:5]2.[CH2:11]([CH2:15][C:16](=O)[CH3:17])[C:12]([CH3:14])=O.C(OCC)(=O)C>C1(C)C=CC=CC=1>[CH3:17][C:16]1[N:1]([C:2]2[CH:3]=[C:4]3[C:8](=[CH:9][CH:10]=2)[NH:7][CH:6]=[CH:5]3)[C:12]([CH3:14])=[CH:11][CH:15]=1
|
Name
|
|
Quantity
|
15 g
|
Type
|
reactant
|
Smiles
|
NC=1C=C2C=CNC2=CC1
|
Name
|
|
Quantity
|
25.4 mL
|
Type
|
reactant
|
Smiles
|
C(C(=O)C)CC(C)=O
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCC
|
Name
|
hexanes
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
to stir under a continuous flow of argon at this temperature for 45 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
To a 250 mL argon purged round bottom flask containing a magnetic stirbar
|
Type
|
CUSTOM
|
Details
|
The flask was fitted with a Dean-Stark trap with a 10 mL reservoir
|
Type
|
CUSTOM
|
Details
|
the reaction vessel placed into an oil bath
|
Type
|
CUSTOM
|
Details
|
preheated to a temperature of 125° C
|
Type
|
ADDITION
|
Details
|
The reaction was poured onto a plug of silica gel
|
Type
|
FILTRATION
|
Details
|
the solvent pulled through by vacuum filtration
|
Type
|
WASH
|
Details
|
The silica was washed with hexanes (200 mL)
|
Type
|
CUSTOM
|
Details
|
to form almost immediately in the filtrate
|
Type
|
WASH
|
Details
|
The silica was washed again with a solution of 6% diethyl ether, 94% hexanes (800 mL)
|
Type
|
CUSTOM
|
Details
|
Crystals were collected from both washes
|
Type
|
WASH
|
Details
|
The plug was washed with ether (150 mL)
|
Type
|
CONCENTRATION
|
Details
|
The combined filtrates were concentrate
|
Type
|
CUSTOM
|
Details
|
to afford a brown oil
|
Type
|
CUSTOM
|
Details
|
The oil was purified on the Biotage SP-1 (0-8% ether in hexanes)
|
Reaction Time |
45 min |
Name
|
|
Type
|
|
Smiles
|
CC=1N(C(=CC1)C)C=1C=C2C=CNC2=CC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |